threo-Guaiacylglycerol beta-coniferyl ether

Beschreibung

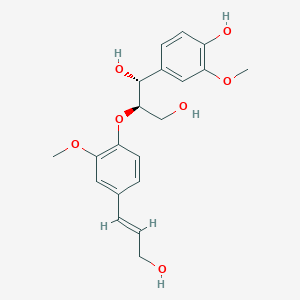

Threo-guaiacylglycerol β-coniferyl ether (CAS: 869799-76-8) is a lignan-derived compound with the molecular formula C₂₀H₂₄O₇ and a molecular weight of 376.4 g/mol . Structurally, it consists of a guaiacylglycerol backbone linked to a coniferyl alcohol moiety via a β-O-4 ether bond, with stereochemistry defined as "threo" at the C7 and C8 positions .

Key physicochemical properties include:

Eigenschaften

IUPAC Name |

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEZJIXULOZDRT-FMEUAVTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CO)O[C@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation of Coniferyl Aldehyde and Vanillin Derivatives

The most widely cited synthesis begins with coniferyl aldehyde (1) and a vanillin-derived tetrahydropyran (THP)-protected intermediate (2). Lithium diisopropyl amide (LDA) in tetrahydrofuran (THF) at -78°C facilitates the condensation, yielding a β-aryl ether intermediate (3) (Fig. 1). This step achieves 67.5% yield after purification via silica gel thin-layer chromatography (TLC) with ethyl acetate/n-hexane (1:1).

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | LDA/THF, -78°C, 30 min | Intermediate 3 | 67.5% |

| 2 | LiAlH4/THF, 50°C, 2 h | Aldehyde 4 | 77% |

| 3 | NaBH4/MeOH, 0°C, 1 h | Threo-isomer 5 | 62% |

Sequential Reduction for Stereochemical Control

The intermediate (3) undergoes two reductions:

-

Lithium aluminum hydride (LiAlH4) at 50°C reduces the aldehyde group to a primary alcohol, forming compound 4.

-

Sodium borohydride (NaBH4) in methanol at 0°C selectively reduces the ketone, yielding the threo-isomer (5) with 62% efficiency. Stereochemical outcomes are confirmed via nuclear magnetic resonance (NMR), where distinct singlet peaks for threo (3.87 ppm) and erythro (3.83 ppm) methyl groups are observed.

Characterization and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Analysis

The threo configuration is validated by split signals in the -NMR spectrum (Fig. 2):

Table 2: Key -NMR Signals (CDCl₃)

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| α-CH | 6.06 (d, J=5.3 Hz) | Doublet | Erythro α-carbon |

| 6.11 (d, J=6.0 Hz) | Doublet | Threo α-carbon | |

| β-CH | 4.80 (q, J=5 Hz) | Quadruplet | β-Carbon |

| γ-CH₂ | 3.95–4.70 | Multiplet | Methylene group |

Infrared (IR) Spectroscopy

The IR spectrum confirms functional groups:

-

Hydroxyl stretches : Broad band at 3400 cm⁻¹.

-

Conjugated carbonyl : Absence of peaks >1700 cm⁻¹, verifying reduction completeness.

Stability and Degradation Under Experimental Conditions

Thermal Stability in High-Boiling Solvents

When treated with 70% aqueous 1,3-butanediol at 160–200°C, β-O-4 lignin models like guaiacylglycerol-β-guaiacyl ether undergo homolytic cleavage. Pseudo first-order rate constants increase with temperature (e.g., at 200°C), indicating thermal lability. This necessitates low-temperature storage (2–8°C) for this compound.

Recombination of Phenoxy Radicals

Homolysis generates phenoxy radicals that recombine into oligomers, detectable via gel permeation chromatography (GPC). Stabilizing agents (e.g., antioxidants) are recommended during synthesis to prevent undesired polymerization.

Comparative Analysis of Synthetic vs. Natural Isolation

While synthetic routes achieve milligram-to-gram quantities, natural isolation from Lepisorus contortus or Pluchea indica remains limited due to low yields (<1%) and complex purification. Synthetic methods provide superior reproducibility and stereochemical control, making them indispensable for research applications .

Analyse Chemischer Reaktionen

Types of Reactions: threo-Guaiacylglycerol beta-coniferyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the enzymatic formation of the compound.

Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl groups.

Major Products Formed: The major products formed from these reactions include different isomers of guaiacylglycerol ethers and other lignan derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Weight : 376.40 g/mol

- CAS Number : 869799-76-8

tGGCE is a type of lignan, which are compounds known for their antioxidant properties and potential health benefits. The structural configuration of tGGCE allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry.

Anti-inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of tGGCE. It has been shown to significantly inhibit nitric oxide (NO) production in activated microglial cells, which is crucial for managing neuroinflammation.

- Case Study : A study demonstrated that tGGCE exhibited significant inhibitory effects on NO production in lipopolysaccharide (LPS)-activated BV-2 cells, with an IC₅₀ value indicating potent activity against neuroinflammatory mediators like TNF-α .

| Compound | IC₅₀ Value (μM) | Mechanism |

|---|---|---|

| tGGCE | 9.3 | Inhibition of NO production |

| Control | 15.0 | Positive control (L-NMMA) |

Anti-cancer Properties

tGGCE has also been investigated for its cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma.

- Case Study : Research indicated that tGGCE could induce apoptosis in Hep3B and HepG2 cells through the downregulation of the MEK/ERK signaling pathway. The compound demonstrated an IC₅₀ value of approximately 45.56 μM against Hep3B cells, indicating significant cytotoxicity .

| Cell Line | IC₅₀ Value (μM) | Effect |

|---|---|---|

| Hep3B | 45.56 | Induces apoptosis |

| HepG2 | 39.02 | Induces apoptosis |

Pro-angiogenic Activity

Recent findings suggest that tGGCE can promote angiogenesis, which is critical for tissue repair and regeneration.

- Case Study : In vitro studies showed that tGGCE enhanced endothelial cell proliferation and tube formation without affecting cell migration or adhesion to extracellular matrix components. This suggests its potential application in treating conditions related to poor blood supply .

| Activity | Observations |

|---|---|

| Endothelial Cell Proliferation | Enhanced with tGGCE treatment |

| Tube Formation | Significant increase observed |

| Migration | No significant effect |

Summary of Research Findings

The applications of this compound span across various therapeutic areas due to its multifaceted biological activities:

- Anti-inflammatory : Effective in reducing neuroinflammation by inhibiting NO production.

- Anti-cancer : Demonstrates cytotoxic effects on liver cancer cells through apoptotic pathways.

- Pro-angiogenic : Promotes endothelial cell functions essential for angiogenesis.

Wirkmechanismus

The mechanism of action of threo-Guaiacylglycerol beta-coniferyl ether involves the inhibition of nitric oxide production. This is achieved through its interaction with specific molecular targets and pathways involved in the inflammatory response . The compound’s anti-neuroinflammatory activity is attributed to its ability to modulate the production of inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Erythro-Guaiacylglycerol Beta-Coniferyl Ether

- Structure : Differs from the threo isomer in stereochemistry (erythro configuration at C7/C8) .

- CAS : 890317-92-7; molecular weight: 376.4 g/mol .

- Bioactivity: Inhibits α-glucosidase (EC₅₀ = 18.71 μM), making it a candidate for diabetes management . Moderate NO inhibition (specific activity value: 0.929 in unspecified units vs. threo isomer's higher potency) .

- Source : Isolated from Leucaena leucocephala and mung bean stems/leaves .

Erythro-Guaiacylglycerol-Beta-O-4'-Dehydrodisinapyl Ether

Threo-Guaiacylglycerol-8-O-4′-Coniferyl Alcohol Ether

- Structure : Features an additional coniferyl alcohol unit.

- Bioactivity: Exhibits strong NO inhibition (activity value: 32.56) compared to the threo-coniferyl ether . Higher molecular weight (C₂₉H₃₄O₁₀) may influence membrane permeability and bioavailability.

Comparative Data Table

Anti-Neuroinflammatory Activity

- Comparatively, erythro-guaiacylglycerol-β-ferulic acid ether (CAS: 1372162-61-2) from Gueldenstaedtia verna shows weaker NO inhibition but stronger antioxidant effects .

Metabolic Regulation

- The erythro isomer’s α-glucosidase inhibition suggests utility in managing postprandial hyperglycemia , whereas the threo form lacks reported activity in this pathway .

Biologische Aktivität

Threo-Guaiacylglycerol beta-coniferyl ether is a complex organic compound primarily derived from plant sources, particularly from species such as Lepisorus contortus and Pluchea indica. This compound is part of the guaiacyl lignin family and exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for potential applications in medicine and agriculture.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 376.41 g/mol

- Classification : Lignan, Phenylpropanoid

The unique structural features of this compound include a glycerol backbone with various functional groups that contribute to its biological activities.

1. Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity against certain bacterial strains. This characteristic positions it as a potential candidate for developing natural antimicrobial agents.

2. Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties, particularly in neuroinflammatory contexts. It inhibits the production of nitric oxide, a key mediator in inflammatory responses. This suggests its potential as a therapeutic agent for neurodegenerative diseases characterized by excessive inflammation .

3. Neuroprotective Effects

Studies have indicated that this compound can protect neuronal cells from damage, suggesting its utility in treating conditions like Alzheimer's and Parkinson's diseases. The mechanism involves modulation of signaling pathways associated with inflammation and apoptosis .

4. Cytotoxicity Against Cancer Cells

This compound has demonstrated cytotoxic effects on various human cancer cell lines, indicating its potential role in cancer therapy. Research shows it induces apoptosis through the downregulation of the MEK/ERK signaling pathway in hepatocellular carcinoma cells .

Comparative Analysis with Similar Compounds

The following table highlights the structural similarities and notable activities of compounds related to this compound:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Guaiacylglycerol | Lignan | Antioxidant properties |

| Coniferyl alcohol | Phenylpropanoid | Anti-inflammatory effects |

| Syringylglycerol | Lignan | Neuroprotective properties |

This compound is distinguished by its specific structural configuration and pronounced anti-inflammatory activity, which may not be as potent in other similar compounds .

Case Studies and Research Findings

- Neuroinflammation Study : A study highlighted the compound's ability to reduce neuroinflammation markers in animal models, suggesting its therapeutic potential for neurodegenerative conditions.

- Cancer Research : In vitro studies demonstrated that this compound effectively induced apoptosis in liver cancer cells, providing insights into its mechanism of action against malignancies .

- Antimicrobial Testing : Laboratory tests revealed that this compound exhibited inhibitory effects against specific bacterial strains, supporting its potential application in developing natural antimicrobials .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying threo-guaiacylglycerol β-coniferyl ether in laboratory settings?

- The compound is typically isolated from plant sources, such as Eucommia ulmoides or Passiflora foetida, via solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification (e.g., HPLC or column chromatography). Structural validation requires NMR (1H and 13C) and MS for stereochemical confirmation .

- Key challenge : Separation of threo and erythro diastereomers due to their structural similarity. Reverse-phase HPLC with C18 columns and gradient elution (water-acetonitrile) is recommended for resolution .

Q. How can researchers verify the identity and purity of threo-guaiacylglycerol β-coniferyl ether?

- Methodology :

- NMR spectroscopy : Compare 1H and 13C chemical shifts with published data (e.g., δH 6.0–8.5 ppm for aromatic protons, δH 3.0–5.0 ppm for methoxy and glycerol backbone protons) .

- HPLC-MS : Use a purity threshold of ≥98% (UV detection at 280 nm) and confirm molecular weight ([M+H]+ expected at m/z 434.4) .

Q. What are the documented biological activities of threo-guaiacylglycerol β-coniferyl ether?

- Primary activities :

- Inhibition of α-glucosidase (EC50 ~18.71 μM for erythro isomer; threo isomer’s activity requires further validation) .

- Anti-inflammatory effects via suppression of NO production in macrophage models (IC50 not yet quantified for threo isomer) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivities between threo and erythro isomers?

- Experimental design :

- Comparative assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and standardized protocols (e.g., Griess reagent for NO quantification) for both isomers .

- Structure-activity relationship (SAR) : Modify the glycerol backbone stereochemistry and measure changes in α-glucosidase inhibition kinetics .

Q. What are the challenges in characterizing threo-guaiacylglycerol β-coniferyl ether’s solubility and stability for in vitro studies?

- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO, ethanol, or acetone. Pre-dissolve in DMSO (≤0.1% final concentration) for cell-based assays .

- Stability : Monitor degradation via LC-MS under varying pH (4–9) and temperatures (4–37°C). Antioxidant co-factors (e.g., ascorbic acid) may enhance stability .

Q. How can NMR spectroscopy differentiate threo-guaiacylglycerol β-coniferyl ether from its erythro isomer and other lignin derivatives?

- Key NMR signals :

- threo isomer: Distinct coupling patterns (J = 6–8 Hz) for glycerol protons due to anti periplanar configuration.

- erythro isomer: Smaller coupling constants (J = 2–4 Hz) from gauche orientation .

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in aromatic and methoxy regions .

Q. What ecological roles does threo-guaiacylglycerol β-coniferyl ether play in plant-microbe interactions?

- Hypothesis : It may act as a signaling molecule or substrate for lignin-degrading microbes (e.g., Phanerochaete chrysosporium).

- Methodology :

- Microbial degradation assays : Incubate with fungal cultures and track metabolite production via LC-MS .

- Gene expression profiling : Analyze lignolytic enzyme (e.g., laccase, peroxidase) upregulation in microbial consortia .

Q. How do extraction protocols impact the yield and stereochemical integrity of threo-guaiacylglycerol β-coniferyl ether?

- Optimization strategies :

- Solvent selection : Polar solvents (e.g., 80% methanol) maximize yield but may co-extract interfering phenolics.

- Temperature control : Avoid heating above 40°C to prevent epimerization .

- Validation : Compare extraction efficiency across plant tissues (e.g., bark vs. leaves) using qNMR .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.